molecular formula C28H29N3O2S2 B11539399 2-({6-[(3-phenylpropanoyl)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)propanamide

2-({6-[(3-phenylpropanoyl)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)propanamide

Cat. No.: B11539399
M. Wt: 503.7 g/mol
InChI Key: XGQTYBPXOPQFQV-UHFFFAOYSA-N
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Description

2-({6-[(3-phenylpropanoyl)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, which is known for its diverse biological activities, and a phenylpropanoyl group, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[(3-phenylpropanoyl)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)propanamide typically involves multiple steps. One common approach is to start with the preparation of the benzothiazole core, followed by the introduction of the phenylpropanoyl group and the sulfanyl linkage. The final step involves the attachment of the trimethylphenyl group.

    Preparation of Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of Phenylpropanoyl Group: This step involves the acylation of the benzothiazole core using phenylpropanoyl chloride in the presence of a base such as pyridine.

    Formation of Sulfanyl Linkage: The sulfanyl group can be introduced by reacting the intermediate with a thiol compound under mild conditions.

    Attachment of Trimethylphenyl Group: The final step involves the coupling of the intermediate with 2,4,6-trimethylphenylamine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The benzothiazole core is known to interact with various biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-({5-[(3-phenylpropanoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)propanamide
  • **N-(2-fluorophenyl)-4-[({6-[(3-phenylpropanoyl)amino]-1,3-benzothiazol-2-yl}sulfanyl)methyl]benzamide

Uniqueness

What sets 2-({6-[(3-phenylpropanoyl)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)propanamide apart is its unique combination of functional groups, which can confer distinct chemical and biological properties

Properties

Molecular Formula

C28H29N3O2S2

Molecular Weight

503.7 g/mol

IUPAC Name

2-[[6-(3-phenylpropanoylamino)-1,3-benzothiazol-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)propanamide

InChI

InChI=1S/C28H29N3O2S2/c1-17-14-18(2)26(19(3)15-17)31-27(33)20(4)34-28-30-23-12-11-22(16-24(23)35-28)29-25(32)13-10-21-8-6-5-7-9-21/h5-9,11-12,14-16,20H,10,13H2,1-4H3,(H,29,32)(H,31,33)

InChI Key

XGQTYBPXOPQFQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(C)SC2=NC3=C(S2)C=C(C=C3)NC(=O)CCC4=CC=CC=C4)C

Origin of Product

United States

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